Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Overview
Description
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of two ester groups and a 1,4-dicarboxylate on a cyclohexane ring which also contains two ketone functionalities at the 2,5-positions. This compound is not directly mentioned in the provided papers, but its derivatives and related compounds are extensively studied, indicating the importance of such structures in synthetic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves the formation of complex cyclic structures. For instance, the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates involves reactions of pyridinium ylides with dimethyl acetylenedicarboxylate, indicating that similar strategies could potentially be applied to synthesize the title compound . Another related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, is synthesized through photoirradiation, suggesting that light-mediated reactions might be a viable pathway for the synthesis of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate .
Molecular Structure Analysis
The molecular structure of compounds similar to dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is often determined using X-ray crystallography. For example, the crystal structure of dimethyl 2,5-bis[(diphenoxyphosphoryl)oxy]cyclohexa-1,4-diene-1,4-dicarboxylate was elucidated, revealing the dihedral angles between the cyclohexa-1,4-diene ring and the substituent groups . This suggests that the molecular structure of the title compound could also be studied using similar techniques to understand its conformation and stereochemistry.
Chemical Reactions Analysis
The title compound's derivatives undergo various chemical reactions. For instance, the thermolysis of 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives yields dimethyl phthalate and thiazole derivatives . The bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1-dicarboxylate undergo dehydrobromination to produce phenols . These reactions demonstrate the reactivity of the cyclohexane-1,4-dicarboxylate moiety under various conditions, which could be extrapolated to the title compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can be inferred from related compounds. For example, the crystal structure analysis provides insights into the weak intermolecular C—H⋯O hydrogen bonds present in similar molecules . Additionally, the reactivity of the compound's derivatives in cycloaddition reactions and the selective hydrogenation of exocyclic double bonds suggest that the title compound may also participate in such reactions, affecting its physical properties and reactivity profile.
Scientific Research Applications
Toxicological Profile
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, along with its analogs, has been assessed for its toxicological properties. It is part of crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent used to clean coal, which was accidentally released into the Elk River in West Virginia. Investigations have shown that these substances exhibit low to moderate acute and subchronic oral toxicity. Specifically, the compounds have been observed not to cause skin sensitization below certain doses, indicating their safety at plausible human exposures. Moreover, these chemicals are not mutagenic and are not predicted to be carcinogenic. However, some constituents were predicted to possibly be developmental toxicants, although actual rat studies did not demonstrate developmental toxicity for dimethyl 1,4-cyclohexanedicarboxylate and related compounds (Paustenbach et al., 2015).
Catalytic Synthesis
The compound has been implicated in the catalytic synthesis of various materials. For instance, it's mentioned in the context of producing dimethyl carbonate (DMC), a solvent notably used in lithium-ion batteries. The production process from propylene carbonate (PC) and methanol (MeOH) is highlighted as an environmentally friendly and highly efficient method. The review delves into different production technologies, catalysts, and the relationship between catalyst preparation and performance. This highlights the importance of the compound in facilitating green and efficient industrial processes (Deng et al., 2019).
Applications in Fuel Technology
The compound is also noted in the context of fuel technology. For example, polyoxymethylene dimethyl ethers (OME), containing 3–5 CH2O units (OME3–5), are an emerging class of oxygenated fuels for diesel engines. They are known to considerably reduce soot formation due to the absence of C-to-C bonds, thereby allowing for higher exhaust gas recirculation (EGR) rates to reduce NOx emissions. The production processes of OME involve dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and its analogs, showing the compound's significance in developing sustainable fuel options (Baranowski et al., 2017).
Safety And Hazards
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is classified as an irritant (Xi) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety precautions include avoiding inhalation and contact with skin and eyes .
properties
IUPAC Name |
dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKFFHWMKEBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C(CC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027617 | |
Record name | Dimethyl succinylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
CAS RN |
6289-46-9 | |
Record name | Dimethyl succinylsuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6289-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006289469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl succinylsuccinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl succinylsuccinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl succinylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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